2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole

Catalog No.
S3645198
CAS No.
73332-76-0
M.F
C6H6ClN3O3
M. Wt
203.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]ox...

CAS Number

73332-76-0

Product Name

2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole

IUPAC Name

2-(chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Molecular Formula

C6H6ClN3O3

Molecular Weight

203.58 g/mol

InChI

InChI=1S/C6H6ClN3O3/c7-1-4-2-9-3-5(10(11)12)8-6(9)13-4/h3-4H,1-2H2

InChI Key

AMEBFJJGPLVLCN-UHFFFAOYSA-N

SMILES

C1C(OC2=NC(=CN21)[N+](=O)[O-])CCl

Canonical SMILES

C1C(OC2=NC(=CN21)[N+](=O)[O-])CCl
  • Antimicrobial Properties: The presence of the nitroimidazole group suggests potential antimicrobial activity. Nitroimidazoles are a well-established class of antibiotics that act by disrupting the DNA of anaerobic bacteria and parasites []. Further research would be needed to determine if 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole exhibits similar activity.
  • Organic Synthesis: The chloromethyl group is a reactive functionality commonly used in organic synthesis as a building block for the introduction of new carbon chains. 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole could potentially be employed as a reagent in the synthesis of more complex molecules.

2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole is a heterocyclic compound characterized by a fused bicyclic structure incorporating both imidazole and oxazole rings. The compound features a chloromethyl group and a nitro substituent, which contribute to its chemical reactivity and biological properties. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents.

  • Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. Common reagents for these reactions include sodium azide and thiols.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or through catalytic hydrogenation, which alters the compound's biological activity.
  • Oxidation Reactions: Although less common due to the stability of the nitro group, oxidation can occur under strong oxidizing conditions, such as with potassium permanganate.

2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole exhibits significant biological activity, particularly against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of mycolic acid biosynthesis, which is critical for the integrity of the bacterial cell wall. This property makes it a candidate for further development as an antituberculosis agent .

The synthesis of 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole typically involves the following steps:

  • Chloromethylation: The reaction of 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole with chloromethylating agents under controlled conditions.
  • Purification: Following synthesis, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels suitable for biological testing and application .

This compound has diverse applications in various fields:

  • Medicinal Chemistry: It is explored as a potential treatment for tuberculosis and other bacterial infections due to its antimicrobial properties.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules with potential pharmaceutical applications.
  • Industrial

Studies on 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole focus on its interactions with biological macromolecules. The compound's nitro group can undergo bioreduction within biological systems, forming reactive intermediates that may interact with proteins or nucleic acids, leading to various biological effects. This interaction profile is crucial for understanding its mechanism of action against pathogens like Mycobacterium tuberculosis .

Several compounds exhibit structural similarities to 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole. These include:

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-b]thiazole
  • Imidazo[1,2-c]pyrimidine

Comparison

CompoundUnique Features
2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazoleContains both nitro and chloromethyl groups; potent against Mycobacterium tuberculosis.
Imidazo[1,2-a]pyridineKnown for antituberculosis activity but lacks the chloromethyl moiety.
Imidazo[1,2-b]thiazolePotential anticancer properties; different heterocyclic framework.
Imidazo[1,2-c]pyrimidineExhibits varied biological activities but does not share the same nitro substitution pattern.

The unique combination of functional groups in 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole imparts distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

0.8

Dates

Modify: 2024-02-18

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